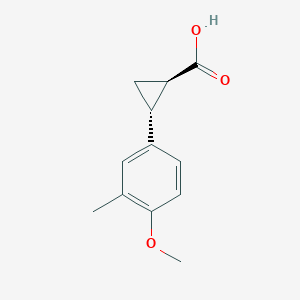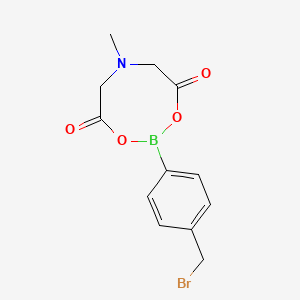![molecular formula C11H16N2O2S B13351688 2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s name reflects its fused ring system, which includes a thiopyrano ring and a pyrazole ring. The presence of an isopropyl group and an acetic acid moiety further defines its structure.
2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid: is a chemical compound with a complex structure. It belongs to the class of pyrazole derivatives.
Métodos De Preparación
Synthetic Routes: While specific synthetic routes may vary, one common method involves the cyclization of appropriate precursors. For example, starting from a suitable pyrazole derivative, the thiopyrano ring can be formed through intramolecular reactions.
Reaction Conditions: These reactions typically occur under mild conditions, often using Lewis acids or bases as catalysts.
Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is primarily synthesized in research laboratories.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the functional groups involved.
Aplicaciones Científicas De Investigación
Biology: It may serve as a building block for designing bioactive molecules or as a probe in biological studies.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: Limited information exists regarding industrial applications, but its unique structure may inspire novel materials or catalysts.
Mecanismo De Acción
- The compound’s mechanism of action remains an area of active research. It may interact with specific molecular targets or pathways, affecting cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Similar Compounds: Other pyrazole derivatives, such as 2-phenyl-2,4,6,7-tetrahydrothiino [4,3-c]pyrazol-3-ol , share some structural features
Uniqueness: The isopropyl group and the acetic acid moiety distinguish it from related compounds.
Remember that research on this compound is ongoing, and additional data may emerge over time
Propiedades
Fórmula molecular |
C11H16N2O2S |
|---|---|
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
2-(2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-7(2)13-10(5-11(14)15)8-6-16-4-3-9(8)12-13/h7H,3-6H2,1-2H3,(H,14,15) |
Clave InChI |
OFRXGFPNAUMHRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=C2CSCCC2=N1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13351626.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13351648.png)






![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)

